2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at position 3, a thioacetamide linkage at position 7, and an N-(furan-2-ylmethyl) substituent. The triazolo[4,5-d]pyrimidine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation . The thioacetamide linker provides conformational flexibility, which could modulate solubility and bioavailability .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c19-13-5-3-12(4-6-13)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-14-2-1-7-27-14/h1-7,11H,8-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBHEIPCFHEHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a hybrid molecule that incorporates a triazole-pyrimidine scaffold known for its diverse biological activities. This document reviews the biological activity of this compound, focusing on its potential as an antiviral and anticancer agent, supported by various studies and data.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Triazole-Pyrimidine Core : Known for its role in various pharmacological activities.
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Furan Ring : Contributes to the compound's overall biological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiviral Properties : Compounds containing triazole and pyrimidine derivatives have shown promise in inhibiting viral replication.
- Anticancer Activity : The triazolo-pyrimidine scaffold has been linked to cytotoxic effects against various cancer cell lines.
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives in combating viral infections. For instance, a study demonstrated that compounds similar to our target exhibited enhanced affinity and biological activity against viral proteins at concentrations lower than traditional antiviral agents . The specific mechanisms often involve inhibition of viral replication and interference with viral protein synthesis.
Anticancer Activity
The anticancer properties of related compounds have been extensively documented. For example:
- A study reported that triazolo-pyrimidine derivatives exhibited IC50 values as low as 0.91 μM against prostate cancer cells (PC3), indicating potent inhibitory effects .
- The mechanism of action typically involves apoptosis induction through the activation of caspases and modulation of apoptotic signaling pathways .
Case Studies
- Case Study 1: Antiviral Efficacy
-
Case Study 2: Anticancer Activity
- Objective : Investigate the cytotoxic effects against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.
- Methodology : MTT assays were conducted to determine cell viability post-treatment with various concentrations.
- Results : Certain derivatives displayed enhanced cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₈H₁₈ClN₅OS
- Molecular Weight: 393.88 g/mol
- CAS Number: 941991-32-8
The compound features a triazolopyrimidine core, which is known for its ability to interact with various biological targets, making it a valuable candidate for drug development.
Medicinal Chemistry
The compound exhibits promising anticancer , antiviral , and antimicrobial properties. Its structural features allow it to inhibit specific enzymes and receptors associated with various diseases. Notably, the triazolo[4,5-d]pyrimidine moiety has been linked to significant bioactivity in preclinical studies.
Biological Assays
Research has demonstrated that this compound can be utilized in enzyme inhibition studies. For example:
- Enzyme Inhibition: It has been shown to inhibit certain kinases involved in cancer progression.
- Receptor Binding Studies: The compound's affinity for specific receptors can be assessed through binding assays, providing insights into its mechanism of action.
Drug Development
Due to its diverse biological activities, this compound is being explored as a lead structure for new drug candidates targeting:
- Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for further development.
- Antiviral Agents: The compound's mechanism of action may be beneficial in developing treatments for viral infections.
Material Science
The unique properties of this compound may also find applications in the development of new materials with enhanced stability or reactivity. Its chemical structure allows it to act as a building block for more complex molecular architectures.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
-
Synthesis Methodologies:
- The synthesis typically involves multi-step reactions including cycloaddition methods that enhance yield and efficiency.
- Ultrasonic-assisted synthesis techniques have been reported to improve reaction times and product purity.
-
Biological Evaluations:
- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.
- Molecular docking studies suggest strong binding affinities to targets involved in cancer metabolism.
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Potential Clinical Applications:
- Ongoing research is aimed at optimizing the structure for better efficacy and lower toxicity profiles.
- Future clinical trials are anticipated to explore its safety and effectiveness in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related triazolo[4,5-d]pyrimidine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Bulky groups (e.g., benzo[d]oxazole in 9b ) correlate with higher melting points (154–155°C), while flexible substituents (e.g., morpholine in 9e ) reduce crystallinity (m.p. 89–90°C) .
- The target compound’s furan-2-ylmethyl group may lower its melting point compared to 9b , similar to 9e .
Thioacetamide and propylthio groups (target compound vs. 20) may influence target selectivity due to differences in electronic and steric profiles .
Synthetic Efficiency: Yields vary widely (14.8–89.9%), with 9e achieving 89.9% yield via optimized morpholine incorporation .
Q & A
Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?
- Answer : Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/uncompetitive). Use fluorescent probes (e.g., TAMRA-labeled substrates) for real-time monitoring. For triazolo-pyrimidines, competitive inhibition patterns are often observed due to structural mimicry of ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
